2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine
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Overview
Description
Pyrazole, piperidine, and pyrimidine are all important structures in medicinal chemistry . Pyrazole is a heterocyclic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of compounds containing these structures often involves intra- and intermolecular reactions . For example, the synthesis of certain pyrazole derivatives involves the reaction of hydrazines with 1,3-diketones . Piperidine derivatives can be synthesized through various methods, including cyclization and hydrogenation .Molecular Structure Analysis
The molecular structure of these compounds is determined by the arrangement of the carbon and nitrogen atoms in the rings. Pyrazole has two adjacent nitrogen atoms, piperidine has one nitrogen atom, and pyrimidine has two non-adjacent nitrogen atoms .Chemical Reactions Analysis
These compounds can undergo various chemical reactions due to the presence of the nitrogen atoms and the reactivity of the carbon atoms in the ring. For example, pyrazole can undergo reactions at the 3-position or the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structures. For example, they can have different levels of solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-4-14(13-21-15-16-5-2-6-17-15)12-19(8-1)10-11-20-9-3-7-18-20/h2-3,5-7,9,14H,1,4,8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQWYWPHURBICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN2C=CC=N2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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